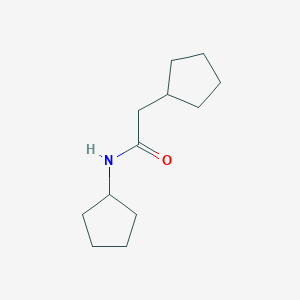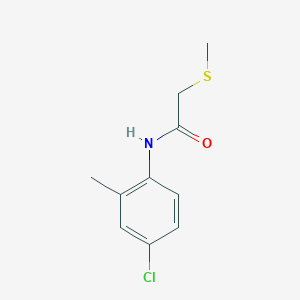
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CMMS belongs to the class of sulfonamide compounds and is known for its antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis and interference with the production of pro-inflammatory cytokines. N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is thought to act by binding to the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This leads to a depletion of folate in bacterial cells, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to inhibit the activity of dihydropteroate synthase, which is involved in the synthesis of folate. Physiologically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been shown to reduce inflammation in animal models and exhibit antimicrobial activity against a variety of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide in lab experiments is its antimicrobial and anti-inflammatory properties. This makes it a potential candidate for the treatment of bacterial infections and inflammatory diseases. Another advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its relatively low toxicity compared to other sulfonamide compounds.
One limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its potential for resistance development in bacterial strains.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential applications in the treatment of inflammatory diseases and bacterial infections. Additionally, research could focus on developing more soluble forms of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide and identifying ways to prevent resistance development in bacterial strains.
Conclusion
In conclusion, N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is a chemical compound with potential applications in the field of medicine. Its antimicrobial and anti-inflammatory properties make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide that could lead to the development of new drugs and treatments.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide can be synthesized through a reaction between 4-chloro-2-methylaniline and 2-methylsulfanylacetic acid. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorous oxychloride. The resulting product is then purified through recrystallization or chromatography. The yield of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide synthesis is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research applications of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its antimicrobial properties. Studies have shown that N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide exhibits antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Another research application of N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide is its anti-inflammatory properties. Studies have shown that N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXXBNPJNXXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
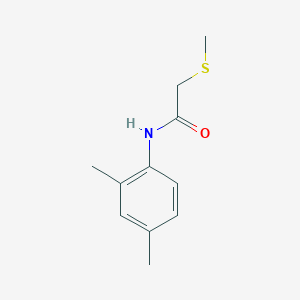
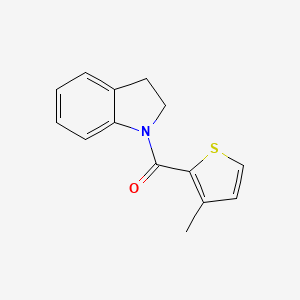
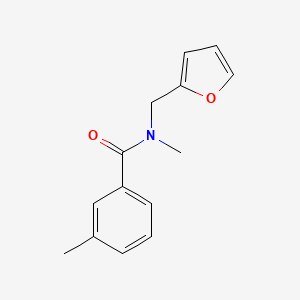
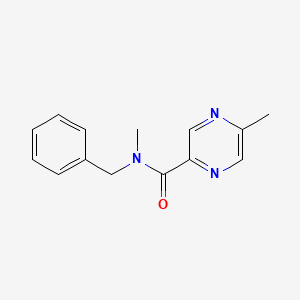
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
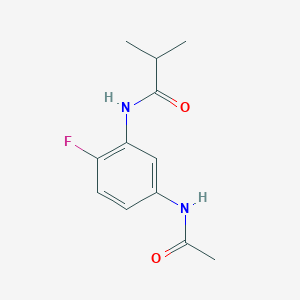
![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
